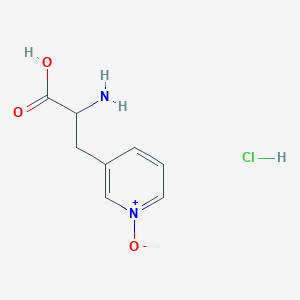
2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridinium ring, an amino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Oxidation: Pyridine is oxidized to form 1-oxidopyridin-1-ium, often using oxidizing agents like hydrogen peroxide or peracids.
Amino Acid Coupling: The oxidized pyridine is then coupled with an amino acid, such as alanine, under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the pyridinium ring.
Reduction: Reduction reactions can convert the pyridinium ring back to pyridine.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Further oxidized pyridinium derivatives.
Reduction Products: Pyridine derivatives.
Substitution Products: Various substituted amino acids and pyridinium compounds.
科学研究应用
Chemistry
In chemistry, 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino and carboxylic acid groups make it a useful probe for investigating biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s ability to interact with biological molecules suggests it could be modified to create new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved may include metabolic processes and signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the oxidized pyridinium ring, resulting in different reactivity and biological activity.
3-(1-oxidopyridin-1-ium-3-yl)propanoic acid: Lacks the amino group, affecting its chemical properties and applications.
Uniqueness
2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride is unique due to the presence of both an amino group and an oxidized pyridinium ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFPWRITMCYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2510531.png)
![4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2510535.png)
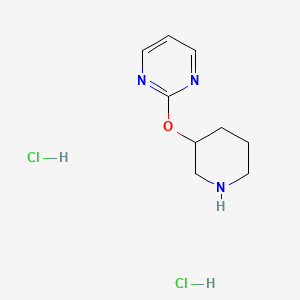
![2-(1,2-benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one](/img/structure/B2510537.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2510538.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2510540.png)
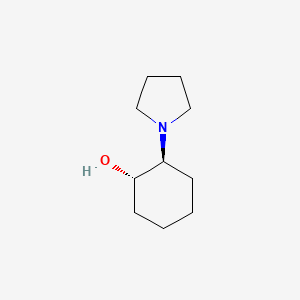
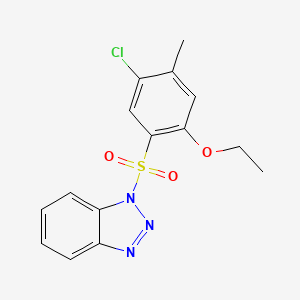
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2510546.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2510547.png)
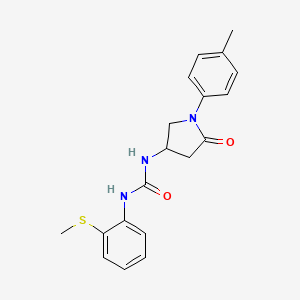
![N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2510551.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2510553.png)
![1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2510554.png)
